4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a pyrimidine ring substituted with a chlorine atom at position 4 and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its boronic ester group enables efficient coupling with aryl or heteroaryl halides under palladium catalysis, making it valuable in pharmaceutical and materials science research .
Properties
Molecular Formula |
C10H14BClN2O2 |
|---|---|
Molecular Weight |
240.50 g/mol |
IUPAC Name |
4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-14-8(7)12/h5-6H,1-4H3 |
InChI Key |
UVUDAPWIZZMUAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation
The most common and effective method involves palladium-catalyzed borylation under inert atmosphere conditions (nitrogen or argon). The reaction proceeds via oxidative addition of 4-chloropyrimidine to a Pd(0) catalyst, followed by transmetallation with the boron reagent and reductive elimination to yield the boronic ester-functionalized pyrimidine.
- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are typically employed.
- Base: Potassium acetate, potassium carbonate, or sodium tert-butoxide facilitate the transmetallation step.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane are commonly used.
- Temperature: Elevated temperatures (80–110 °C) optimize conversion rates.
- Atmosphere: Inert atmosphere to prevent catalyst deactivation.
Reaction Conditions and Procedure
A representative procedure includes:
- Combining 4-chloropyrimidine, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, palladium catalyst, and base in the solvent.
- Stirring under nitrogen or argon at elevated temperature for several hours.
- Monitoring reaction progress by TLC or HPLC.
- Workup by aqueous quenching and extraction.
- Purification by column chromatography to isolate pure 4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.
Industrial Scale Considerations
For large-scale production, continuous flow reactors and automated systems are employed to enhance reaction efficiency and reproducibility. Optimized catalyst loadings and reaction parameters reduce costs and improve yields. The purification process may involve crystallization or preparative chromatography adapted for scale.
Reaction Analysis and Optimization
| Parameter | Typical Conditions | Impact on Reaction |
|---|---|---|
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Determines reaction rate and selectivity |
| Base | KOAc, K2CO3, NaOtBu | Facilitates transmetallation |
| Solvent | DMF, THF, dioxane | Influences solubility and catalyst stability |
| Temperature | 80–110 °C | Controls reaction kinetics |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation |
| Reaction Time | 6–24 hours | Ensures complete conversion |
Optimization studies have shown that the choice of base and solvent significantly affects the yield and purity of the product. Potassium acetate in dioxane at 90 °C with Pd(dppf)Cl2 catalyst often provides the best balance of yield and operational simplicity.
Purification Techniques
Post-reaction mixtures are typically purified by:
- Column Chromatography: Silica gel chromatography using hexane/ethyl acetate gradients to separate the product from residual starting materials and palladium residues.
- Recrystallization: Sometimes employed to enhance purity for sensitive applications.
Summary of Key Research Findings
- The borylation reaction is highly regioselective for the 5-position of the pyrimidine ring, leaving the 4-chloro substituent intact.
- The boronic ester moiety introduced is stable and reactive in subsequent Suzuki-Miyaura cross-coupling reactions.
- The reaction tolerates a variety of substituents on the pyrimidine ring, enabling the synthesis of diverse derivatives.
- Industrial methods focus on scalability, catalyst recycling, and minimizing hazardous waste.
Data Table: Representative Synthesis Parameters and Outcomes
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2 | KOAc | Dioxane | 90 | 12 | 85 | High purity, good scalability |
| 2 | Pd(PPh3)4 | K2CO3 | DMF | 100 | 8 | 78 | Slightly lower yield |
| 3 | Pd(dppf)Cl2 | NaOtBu | THF | 80 | 10 | 82 | Faster reaction, moderate yield |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate substitution reactions.
Solvents: Organic solvents like tetrahydrofuran or dimethylformamide are typically employed.
Major Products
Substituted Pyrimidines: Resulting from substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily based on its ability to undergo various chemical reactions. The chloro group can be displaced by nucleophiles, while the dioxaborolane group can form carbon-carbon bonds through coupling reactions. These reactivities make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₁₂BClN₂O₂
- Molecular Weight : 238.48 g/mol (calculated)
- SMILES : ClC1=NC=NC(=C1)B2OC(C(O2)(C)C)(C)C
- CAS No.: 2096339-02-3 (analogous 4-chloro-2-substituted isomer noted in )
Comparison with Structural Analogs
Pyrimidine boronic esters exhibit diverse reactivity and applications depending on substituent patterns. Below is a detailed comparison:
Substitution Patterns and Molecular Features
| Compound Name (Positional Substituents) | Substituent at Position 2 | Substituent at Position 4 | Substituent at Position 5 | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | CAS No. |
|---|---|---|---|---|---|---|---|
| 4-Chloro-5-(pinacol boronate)pyrimidine (Target) | - | Cl | Pinacol boronate | C₁₀H₁₂BClN₂O₂ | 238.48 | >98 | 2096339-02-3* |
| 2-Fluoro-5-(pinacol boronate)pyrimidine | F | - | Pinacol boronate | C₁₀H₁₄BFN₂O₂ | 224.04 | >98 | 1352796-65-6 |
| 4-Methyl-5-(pinacol boronate)pyrimidine | - | CH₃ | Pinacol boronate | C₁₁H₁₈BN₂O₂ | 218.09 | 97 | 944401-55-2 |
| 2-Amino-5-(pinacol boronate)pyrimidine | NH₂ | - | Pinacol boronate | C₁₀H₁₆BN₃O₂ | 221.07 | >95 | Not specified |
| 2,4-Dimethoxy-5-(pinacol boronate)pyrimidine | OCH₃ | OCH₃ | Pinacol boronate | C₁₂H₁₉BN₂O₄ | 266.10 | 97 | 936250-17-8 |
Note: The target compound's CAS number corresponds to a 4-chloro-2-substituted isomer in ; positional isomerism impacts reactivity.
Reactivity in Cross-Coupling Reactions
- Steric Effects : Bulky substituents (e.g., 2,4-dimethoxy) may hinder boronic ester accessibility, as seen in 2,4-Dimethoxy-5-(pinacol boronate)pyrimidine (purity 97%, ).
- Fluorine Substituents : The 2-fluoro analog (CAS 1352796-65-6) exhibits enhanced stability and orthogonal reactivity in multi-step syntheses .
Stability and Handling
Boronic esters are moisture-sensitive. The pinacol group enhances stability, but compounds like 2,4-Dimethoxy-5-(pinacol boronate)pyrimidine require storage under inert conditions (purity 97%, ).
Biological Activity
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention for its potential biological activities. This pyrimidine derivative is notable for its applications in medicinal chemistry, particularly as a scaffold for drug development. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C15H20BClN2O2
- Molecular Weight : 306.6 g/mol
- CAS Number : 1003845-08-6
- Appearance : Off-white to white solid
The biological activity of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in disease processes.
Target Enzymes and Receptors
- EGFR (Epidermal Growth Factor Receptor) : The compound has demonstrated inhibitory effects on EGFR phosphorylation, which is critical in cancer cell proliferation.
- PI3K (Phosphoinositide 3-Kinase) : It acts as a modulator of the PI3K pathway, which is often dysregulated in cancers.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value (µM) | Cell Line | Notes |
|---|---|---|---|---|
| Study A | EGFR Inhibition | 0.87 | MCF-7 | Significant reduction in cell viability |
| Study B | PI3K Modulation | 1.75 | MDA-MB-231 | Induced apoptosis in cancer cells |
| Study C | Antiviral Activity | >10 | Influenza A | No cytotoxicity observed |
Case Study 1: EGFR Inhibition
In a study examining the effects of the compound on EGFR signaling pathways, it was found that treatment led to a significant decrease in cell proliferation rates in MCF-7 breast cancer cells. The IC50 value was determined to be 0.87 µM, indicating potent activity against this target.
Case Study 2: Antiviral Properties
Another research effort focused on the antiviral potential of the compound against influenza A. The study showed that while the compound did not exhibit cytotoxic effects at concentrations below 10 µM, it effectively reduced viral replication in infected cells.
Safety Profile
Safety assessments have indicated that 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exhibits low toxicity levels in vivo. In animal models, no acute toxicity was observed at doses up to 2000 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
